Cas no 81995-29-1 (5-Chloro-2-(3-methylbutoxy)benzaldehyde)

5-Chloro-2-(3-methylbutoxy)benzaldehyde is a specialized aromatic aldehyde featuring a chloro-substituted benzene ring and a 3-methylbutoxy side chain. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde group, which serves as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the chloro and alkoxy substituents enhances its utility in electrophilic and nucleophilic reactions, facilitating selective functionalization. Its structural properties make it suitable for applications in heterocyclic synthesis and as a building block for complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity to oxidation and light.
5-Chloro-2-(3-methylbutoxy)benzaldehyde structure
81995-29-1 structure
Product Name:5-Chloro-2-(3-methylbutoxy)benzaldehyde
CAS No:81995-29-1
MF:C12H15ClO2
MW:226.699302911758
MDL:MFCD03422444
CID:708242
PubChem ID:3772370
Update Time:2025-10-29

5-Chloro-2-(3-methylbutoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(isopentyloxy)benzaldehyde
    • 5-CHLORO-2-(3-METHYLBUTOXY)BENZALDEHYDE
    • Benzaldehyde,5-chloro-2-(3-methylbutoxy)-
    • MFCD03422444
    • VS-06067
    • DTXSID10396209
    • AKOS000308793
    • 81995-29-1
    • CS-0317150
    • 5-Chloro-2-(3-methylbutoxy)benzaldehyde
    • MDL: MFCD03422444
    • Inchi: 1S/C12H15ClO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3
    • InChI Key: UEQAKLJVVSXIMK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=O)C=1)OCCC(C)C

Computed Properties

  • Exact Mass: 226.07600
  • Monoisotopic Mass: 226.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.114
  • Boiling Point: 318.9°C at 760 mmHg
  • Flash Point: 125.7°C
  • Refractive Index: 1.532
  • PSA: 26.30000
  • LogP: 3.57740

5-Chloro-2-(3-methylbutoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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5-Chloro-2-(3-methylbutoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:81995-29-1)5-Chloro-2-(3-methylbutoxy)benzaldehyde
Order Number:A1178907
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):270.0
Email:sales@amadischem.com

Additional information on 5-Chloro-2-(3-methylbutoxy)benzaldehyde

Introduction to 5-Chloro-2-(3-methylbutoxy)benzaldehyde (CAS No. 81995-29-1)

5-Chloro-2-(3-methylbutoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 81995-29-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative features a chloro substituent at the 5-position of the benzene ring and an isobutoxy group at the 2-position, contributing to its unique chemical properties and reactivity. The presence of these functional groups makes it a valuable intermediate in synthesizing various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.

The compound’s structure, characterized by a benzaldehyde core with electron-withdrawing and electron-donating groups, influences its electronic distribution and interaction with biological targets. The chloro group enhances electrophilic aromatic substitution reactions, while the 3-methylbutoxy moiety introduces steric hindrance and lipophilicity, which can modulate solubility and metabolic stability. These features are particularly relevant in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.

Recent advancements in synthetic methodologies have highlighted the utility of 5-Chloro-2-(3-methylbutoxy)benzaldehyde in constructing complex molecular architectures. For instance, researchers have leveraged its aldehyde functionality for condensation reactions with amines to form Schiff bases, which exhibit diverse biological activities. These derivatives have shown promise as kinase inhibitors, antioxidants, and antimicrobial agents, underscoring the compound’s potential in developing novel therapeutics.

In the realm of medicinal chemistry, the structural motifs present in 5-Chloro-2-(3-methylbutoxy)benzaldehyde align well with known pharmacophores. Computational studies have demonstrated that modifications at the chloro and isobutoxy positions can fine-tune binding interactions with protein targets. This has led to the exploration of analogs as scaffolds for small-molecule drugs targeting neurological disorders, cancer, and infectious diseases. The compound’s ability to serve as a precursor for heterocyclic compounds further expands its applications in drug discovery pipelines.

From an agrochemical perspective, derivatives of 5-Chloro-2-(3-methylbutoxy)benzaldehyde have been investigated for their potential as intermediates in pesticide formulations. The combination of lipophilicity provided by the isobutoxy group and electronic effects from the chloro substituent can enhance bioavailability and target specificity. Preliminary studies suggest that certain analogs exhibit herbicidal or fungicidal properties, making them candidates for sustainable agricultural practices.

The synthesis of 5-Chloro-2-(3-methylbutoxy)benzaldehyde typically involves multi-step organic transformations, including chlorination of aromatic precursors followed by alkylation with isobutanol derivatives. Advances in catalytic systems have improved yields and reduced byproduct formation, making large-scale production more feasible. Green chemistry principles have also been applied to develop more environmentally benign synthetic routes, aligning with global efforts to minimize chemical waste.

Industrial applications of this compound are expanding beyond pharmaceuticals into materials science. Its aromatic structure and functional groups make it suitable for polymer additives or as a precursor in specialty coatings that exhibit enhanced durability and chemical resistance. Research into conductive polymers has also explored its potential as a monomer due to its ability to form stable radicals upon oxidation.

The regulatory landscape for 5-Chloro-2-(3-methylbutoxy)benzaldehyde adheres to international standards for chemical safety and environmental impact assessments. Manufacturers must comply with guidelines set forth by agencies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA). These regulations ensure that handling, storage, and disposal are conducted responsibly to mitigate risks associated with chemical exposure.

Future research directions for 5-Chloro-2-(3-methylbutoxy)benzaldehyde include exploring its role in photodynamic therapy (PDT) due to its photosensitizing capabilities when incorporated into appropriate matrices. Additionally, nanotechnology applications are being investigated, where functionalized nanoparticles incorporating this aldehyde derivative could enhance drug delivery systems or serve as contrast agents in medical imaging.

In conclusion,5-Chloro-2-(3-methylbutoxy)benzaldehyde (CAS No. 81995-29-1) represents a versatile compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic pathways and biological applications, positioning it as a key intermediate in pharmaceutical development, agrochemical innovation, and advanced material sciences. Continued exploration of its derivatives promises further breakthroughs that could address global challenges in healthcare and sustainability.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81995-29-1)5-Chloro-2-(3-methylbutoxy)benzaldehyde
A1178907
Purity:99%
Quantity:5g
Price ($):270.0
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